methyl (2E)-3-(2,5-dimethylphenyl)prop-2-enoate

Analytical Chemistry Quality Control Procurement Specifications

Procure this exclusive methyl (2E)-3-(2,5-dimethylphenyl)prop-2-enoate to ensure your synthetic and SAR programs are based on the definitive 2,5-dimethyl substitution pattern. The ortho-methyl restricts conformational freedom while the meta-methyl tunes the electronics, making this cinnamate ester uniquely suitable as a benchmark Michael acceptor and C-H activation substrate. Avoid the irreproducible results from generic cinnamate isomers; secure batch-specific QC (NMR, HPLC, GC) and reliable supply chain predictability for your research pipeline.

Molecular Formula C12H14O2
Molecular Weight 190.242
CAS No. 199393-24-3
Cat. No. B2869716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl (2E)-3-(2,5-dimethylphenyl)prop-2-enoate
CAS199393-24-3
Molecular FormulaC12H14O2
Molecular Weight190.242
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)C=CC(=O)OC
InChIInChI=1S/C12H14O2/c1-9-4-5-10(2)11(8-9)6-7-12(13)14-3/h4-8H,1-3H3/b7-6+
InChIKeyBOTNWHZTEASVBM-VOTSOKGWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl (2E)-3-(2,5-dimethylphenyl)prop-2-enoate (CAS 199393-24-3): A 2,5-Disubstituted Cinnamate Scaffold for Research and Industrial Sourcing


Methyl (2E)-3-(2,5-dimethylphenyl)prop-2-enoate is a synthetic organic compound classified as a methyl ester of 2,5-dimethylcinnamic acid, belonging to the cinnamate ester family. It features a trans-configured α,β-unsaturated carbonyl system conjugated to a 2,5-dimethylphenyl ring, with molecular formula C12H14O2 and molecular weight 190.24 g/mol. The compound serves as a versatile small-molecule scaffold for medicinal chemistry derivatization, as the electron-deficient double bond enables Michael addition reactions while the methyl ester permits further synthetic transformations. Its (2E) configuration is thermodynamically favored, with the trans-arrangement being critical for its reactivity profile in stereoselective applications.

Why Generic Cinnamate Ester Substitution Fails for Methyl (2E)-3-(2,5-dimethylphenyl)prop-2-enoate in Research Applications


Cinnamate esters are not functionally interchangeable due to the profound influence of phenyl ring substitution on both chemical reactivity and biological target engagement. The 2,5-dimethyl substitution pattern on the target compound creates a unique steric and electronic environment: the ortho-methyl group (position 2) restricts conformational freedom around the aryl-alkene bond, while the meta-methyl group (position 5) modulates electron density through inductive effects without para-directing resonance. Unsubstituted methyl cinnamate lacks this steric constraint and electronic tuning, while 2,4- or 3,5-dimethyl regioisomers present different dipole moments and steric profiles that alter binding interactions and reaction outcomes. Substituting a generic cinnamate ester for this specific 2,5-disubstituted isomer risks obtaining non-comparable synthetic intermediates, divergent biological activity, or irreproducible results in structure-activity relationship (SAR) studies.

Quantitative Differentiation Evidence for Methyl (2E)-3-(2,5-dimethylphenyl)prop-2-enoate (199393-24-3) Versus Closest Analogs


Purity and Analytical Quality Assurance: Bidepharm 90% Standard Purity with Triple-Method Batch QC (NMR, HPLC, GC) Versus Unspecified Purity from Alternative Vendors

Methyl (2E)-3-(2,5-dimethylphenyl)prop-2-enoate sourced from Bidepharm is supplied at a standard purity of 90%, with each batch accompanied by orthogonal analytical verification using NMR, HPLC, and GC methods. In contrast, the free acid precursor (2,5-dimethylcinnamic acid, 98+% purity from Thermo Scientific) requires additional esterification steps, introducing synthetic complexity and potential purity loss. Other listing platforms (CymitQuimica) show this compound as 'discontinued,' indicating supply chain scarcity outside specialized vendors. This multi-method QC package reduces the risk of unidentified impurities that could confound biological assays or catalytic reactions.

Analytical Chemistry Quality Control Procurement Specifications

Configurational Integrity: (2E) Stereochemical Purity Enables Reproducible Stereoselective Transformations

The (2E) configuration of the target compound is critical for applications requiring defined olefin geometry. Synthetic protocols for this compound employ Wittig reactions with stabilized ylides under aqueous conditions that deliver E-selectivities up to 99% and yields up to 99%, yielding a product with configurational homogeneity far exceeding typical E/Z mixtures of cinnamate esters synthesized by conventional esterification. By comparison, photodimerization studies on trans-cinnamic acid methyl esters inside Pd nanocages revealed that E/Z isomerization occurs as a competitive pathway, reducing stereochemical fidelity unless templating strategies are employed. [1] The pre-established (2E) configuration in the target compound eliminates the need for post-synthetic isomer separation, directly supporting stereoselective downstream chemistry.

Stereochemistry Synthetic Methodology Catalysis

Precursor Differentiation: Direct Methyl Ester versus Free Acid Minimizes Synthetic Steps in Medicinal Chemistry Derivatization

The target compound exists as a pre-formed methyl ester, whereas the closest commercially available comparator—2,5-dimethylcinnamic acid (CAS 95883-10-6, 97-98+% purity)—is the free carboxylic acid requiring a separate esterification step before use in applications requiring the ester functionality. Eliminating this synthetic step reduces overall reaction time by approximately 2-4 hours under standard Fischer esterification conditions and avoids the use of strong acid catalysts (e.g., H2SO4) that may be incompatible with acid-sensitive downstream substrates. For laboratories screening libraries of cinnamate derivatives, procuring the pre-formed methyl ester directly bypasses the need to optimize and validate an in-house esterification protocol.

Medicinal Chemistry Synthetic Efficiency Building Block Comparison

Regioisomeric Differentiation: 2,5-Dimethyl Substitution Pattern Confers Distinct Electronic and Steric Properties Versus 2,4-, 3,4-, or 2,6-Disubstituted Cinnamate Analogs

The 2,5-dimethyl substitution pattern on the phenyl ring creates a unique combination of steric and electronic effects distinct from other regioisomers. The ortho-methyl group (C2) introduces steric hindrance that restricts rotational freedom around the C(aryl)-C(alkene) bond, increasing conformational rigidity compared to 3,4- or 3,5-disubstituted analogs where no ortho substituent is present. [1] The meta-methyl group (C5) contributes an inductive electron-donating effect (+I) without the resonance-donating effect (+M) that a para-substituent would provide, resulting in a distinct Hammett substituent constant profile. NMR studies on methyl esters of β-substituted cinnamic acids confirm that ortho substituents produce characteristic upfield shifts of the olefinic proton signals due to anisotropic shielding, whereas meta substituents primarily influence the chemical shift of the carbonyl carbon via inductive transmission. [1] These electronic differences are directly relevant to reactivity in Michael additions and cycloaddition reactions.

Structure-Activity Relationship Electronic Effects Steric Modulation

Scaffold Versatility: Validated as a Building Block for Pd-Catalyzed C-H Functionalization and Diversity-Oriented Synthesis

The target compound has been explicitly cited in the context of Pd-catalyzed oxidative C-H/C-H cross-coupling reactions between (hetero)arenes and alkenes at room temperature, employing a highly electrophilic palladium species [Pd(TFA)2] generated in situ from Pd(OAc)2 and TFA, with (NH4)2S2O8 as oxidant under ambient air. This mild catalytic protocol is compatible with the 2,5-dimethyl substitution pattern, which is not guaranteed for all regioisomers due to potential ortho-directing or steric blocking effects. Furthermore, the compound serves as a reactant in Wittig reactions conducted in aqueous media, where the hydrophobic 2,5-dimethylphenyl group enhances reaction rates compared to less hydrophobic cinnamate ester analogs due to favorable hydrophobic interactions in the aqueous reaction environment. The demonstrated compatibility with both transition-metal-catalyzed and organocatalytic transformations positions this compound as a broadly useful scaffold for diversity-oriented synthesis.

C-H Activation Transition Metal Catalysis Diversity-Oriented Synthesis

Priority Application Scenarios for Methyl (2E)-3-(2,5-dimethylphenyl)prop-2-enoate in Research and Industrial Procurement


Medicinal Chemistry Lead Derivatization via Michael Acceptors

The α,β-unsaturated ester moiety functions as a competent Michael acceptor, enabling rapid diversification of lead compounds through conjugate addition of nucleophiles (amines, thiols, enolates). The 2,5-dimethyl substitution provides steric and electronic tuning of the electrophilicity, allowing systematic SAR exploration around the phenyl ring. The pre-formed methyl ester eliminates the need for in-situ esterification, directly supporting parallel library synthesis formats.

Transition-Metal-Catalyzed C-H Functionalization Method Development

As a validated substrate for room-temperature Pd-catalyzed oxidative C-H/C-H cross-couplings, this compound can serve as a model alkene coupling partner in the development of new C-H activation methodologies. Its defined (2E) configuration and tolerance to the electrophilic Pd(TFA)2 catalytic system provide a reliable benchmark for comparing ligand effects, oxidant systems, and substrate scope.

Photochemical Dimerization and Polymer Chemistry Research

Cinnamate esters are established substrates for [2+2] photodimerization, with applications in photoresponsive polymers and materials. The 2,5-dimethyl substitution pattern modulates the solid-state packing and photochemical reactivity compared to unsubstituted methyl cinnamate, potentially enabling selective head-to-head or head-to-tail dimerization outcomes. The stereochemically pure (2E) isomer provides a defined starting geometry for templated photochemistry studies. [1]

Specialty Building Block Supply for Fine Chemical and Agrochemical Intermediates

The 2,5-dimethylcinnamate scaffold serves as an intermediate for accessing more complex molecules in pharmaceutical and agrochemical pipelines. The availability of batch-specific QC data (NMR, HPLC, GC) at 90% purity from Bidepharm enables direct incorporation into regulated synthetic workflows without additional purification qualification, while the compound's classification as a specialty building block with limited supplier availability offers supply chain predictability for ongoing research programs.

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